

Application Notes and Protocols: D-Fructose¹⁸O-2 in NMR Spectroscopy

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Compound of Interest		
Compound Name:	D-Fructose-18O-2	
Cat. No.:	B12392501	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Fructose, a key monosaccharide in numerous metabolic pathways, exists in solution as a complex equilibrium of tautomers (β -pyranose, β -furanose, α -furanose, α -pyranose, and the open-chain keto form). The study of enzymatic and chemical processes involving fructose is crucial in fields ranging from metabolic research to drug development. D-Fructose- 18 O-2, a stable isotope-labeled form of fructose where the oxygen at the C2 position is replaced with 18 O, serves as a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. The 18 O isotope induces a small, but measurable, upfield shift in the 13 C NMR signal of the directly attached carbon (C2). This "isotope shift" allows for the unambiguous differentiation and quantification of 18 O-labeled fructose from its unlabeled counterpart, enabling precise monitoring of reactions involving the C2 position.

This document provides detailed application notes and protocols for the use of D-Fructose-18O-2 in NMR spectroscopy for studying enzyme kinetics and reaction mechanisms.

Principle of Application: The ¹⁸O Isotope Shift in ¹³C NMR

The primary application of D-Fructose-¹⁸O-2 in NMR spectroscopy relies on the ¹⁸O-induced isotope shift on the ¹³C NMR chemical shift of the C2 carbon.



- 18O Isotope Effect: The heavier 18O isotope, when bonded to a 13C atom, causes a slight upfield shift in the 13C resonance compared to the same carbon bonded to the lighter 16O isotope.[1][2]
- Magnitude of the Shift: For carbonyl and hydroxyl carbons, this upfield shift is typically in the range of 0.01 to 0.05 ppm.[2][3]
- Application: This small but distinct shift allows for the resolution of two separate peaks in a high-field NMR spectrometer: one for the ¹⁶O-C2 of fructose and another for the ¹⁸O-C2 of fructose. This enables the quantification of each species in a mixture, which is the basis for the applications described below.

Applications

Monitoring Enzyme-Catalyzed Reactions at the C2 Position

D-Fructose-18O-2 is an ideal substrate for monitoring the activity of enzymes that catalyze reactions at the C2 position. Examples include:

- Sucrose Hydrolysis: Studying the mechanism of invertase or sucrase, which hydrolyze sucrose to glucose and fructose. By performing the hydrolysis in H₂¹⁸O, the incorporation of ¹⁸O at the C2 position of the resulting fructose can be monitored.
- Fructokinase Activity: Monitoring the phosphorylation of fructose to fructose-6-phosphate.
- Isomerase Activity: Investigating the mechanism of glucose isomerase, which interconverts glucose and fructose.

Quantitative NMR (qNMR) for Enzyme Kinetics

By integrating the distinct 13 C NMR signals for the C2 carbon of D-Fructose- 18 O-2 and its unlabeled form (or its product), one can precisely determine their relative concentrations over time. This allows for the calculation of reaction rates and kinetic parameters such as K_m and k_{kat} . qNMR offers a non-destructive and highly specific method for these measurements.[4]

Experimental Protocols



General Protocol for ¹³C NMR-Based Enzyme Assay using D-Fructose-¹⁸O-2

This protocol describes a general method for monitoring an enzymatic reaction where D-Fructose-¹⁸O-2 is a substrate.

Materials:

- D-Fructose-¹⁸O-2
- Enzyme of interest (e.g., fructokinase)
- Reaction buffer (pH and composition optimized for the enzyme)
- D₂O (for NMR field locking)
- Internal standard for quantification (e.g., DSS or TSP)
- NMR tubes
- NMR spectrometer (a high-field instrument, e.g., 500 MHz or higher, is recommended to resolve the isotope shift)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of D-Fructose-18O-2 in the reaction buffer.
 - Prepare a stock solution of the enzyme in the reaction buffer.
 - In an NMR tube, combine the D-Fructose-¹8O-2 solution, D₂O (typically 5-10% of the final volume), and the internal standard.
- NMR Acquisition Time Point 0:
 - Place the NMR tube in the spectrometer and allow the temperature to equilibrate.



- Acquire a ¹³C NMR spectrum before adding the enzyme. This will serve as the t=0 reference.
- Initiation of Reaction:
 - Add a known amount of the enzyme stock solution to the NMR tube to initiate the reaction.
 Mix gently but thoroughly.
- Time-Course NMR Acquisition:
 - Immediately begin acquiring a series of ¹³C NMR spectra over time. The time interval between spectra will depend on the reaction rate.
- Data Processing and Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Identify and integrate the peaks corresponding to the C2 of D-Fructose-¹⁸O-2 and the C2 of the product.
 - Calculate the concentration of the substrate and product at each time point relative to the integral of the internal standard.
 - Plot the concentration of the substrate or product versus time to determine the initial reaction rate.

Synthesis of D-Fructose-18O-2 (Illustrative)

While D-Fructose-¹⁸O-2 is commercially available, a plausible enzymatic synthesis method is outlined below for context.

Principle: Glucose isomerase catalyzes the reversible isomerization of D-glucose to D-fructose. By conducting this reaction in ¹⁸O-labeled water, the ¹⁸O atom can be incorporated into the C2 keto group of fructose during the isomerization process.

Materials:

D-Glucose



- Immobilized glucose isomerase
- ¹⁸O-labeled water (H₂¹⁸O)
- Reaction buffer (e.g., phosphate buffer)

Procedure:

- Dissolve D-glucose in H₂¹⁸O-containing buffer.
- Add immobilized glucose isomerase to the solution.
- Incubate the mixture at the optimal temperature and pH for the enzyme (e.g., 60°C, pH 7.5).
- Monitor the reaction progress by taking aliquots and analyzing the sugar composition (e.g., by HPLC).
- Once equilibrium is reached, remove the immobilized enzyme by filtration.
- The resulting solution will contain a mixture of D-glucose and D-Fructose-¹⁸O-2, which can be separated by chromatography if pure D-Fructose-¹⁸O-2 is required.

Data Presentation

The quantitative data obtained from the NMR experiments can be summarized in tables for easy comparison.

Table 1: Expected ¹³C NMR Chemical Shifts for Fructose Tautomers in D₂O



Carbon	β-pyranose (ppm)	β-furanose (ppm)	α-furanose (ppm)	α-pyranose (ppm)
C1	~63.5	~63.0	~62.5	~64.0
C2	~98.5	~104.5	~101.5	~99.0
C3	~68.0	~76.5	~75.5	~67.5
C4	~70.0	~75.0	~77.0	~70.5
C5	~69.5	~81.0	~80.5	~69.0
C6	~64.5	~63.5	~64.0	~65.0

Note: Chemical shifts are approximate and can vary with temperature, pH, and concentration.

Table 2: 18O-Induced Isotope Shift on the C2 Carbon of D-Fructose

Species	Expected C2 Chemical Shift (ppm)	¹⁸ O-Induced Upfield Shift (Δδ, ppm)
D-Fructose-16O-2	~98.5 - 104.5 (depending on tautomer)	0 (Reference)
D-Fructose-18O-2	(δ ¹⁶ O) - (0.02 to 0.05)	-0.02 to -0.05

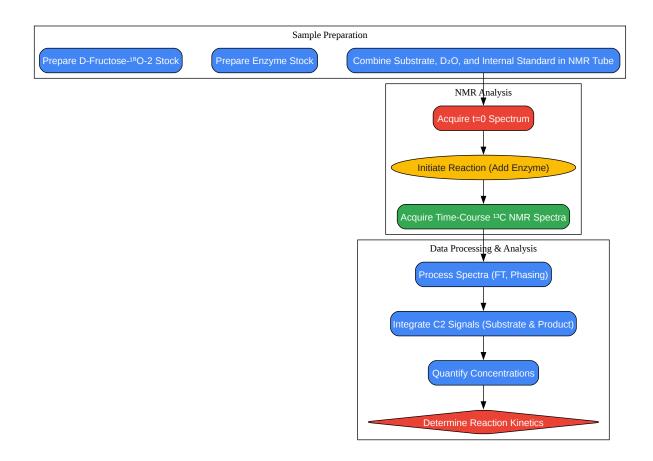
Table 3: Example Time-Course Data for an Enzymatic Reaction



Time (minutes)	Integral (C2 of D-Fructose- ¹⁸ O-2)	Integral (C2 of Product)	[Substrate] (mM)	[Product] (mM)
0	1.00	0.00	10.0	0.0
5	0.85	0.15	8.5	1.5
10	0.72	0.28	7.2	2.8
15	0.61	0.39	6.1	3.9
20	0.52	0.48	5.2	4.8

Visualizations

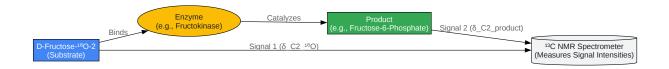




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Caption: General workflow for an NMR-based enzyme assay using D-Fructose-18O-2.





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Caption: Logical relationship for monitoring an enzymatic reaction with D-Fructose-¹⁸O-2 by ¹³C NMR.

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